

C13-113-tri-tail storage and handling conditions

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Compound of Interest

Compound Name: C13-113-tri-tail

Cat. No.: B11935263

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Disclaimer: The compound "**C13-113-tri-tail**" is a hypothetical substance created for illustrative purposes, as no public data exists for a compound with this designation. These application notes and protocols are based on established best practices for handling novel, potent research compounds and should not be used for any real-world substance without consulting a specific, official Safety Data Sheet (SDS) and Certificate of Analysis (CoA).

Application Notes: C13-113-tri-tail

Product Name: **C13-113-tri-tail** Assumed Compound Class: Novel Kinase Inhibitor (Potent, Synthetic Small Molecule) Physical Format: Lyophilized solid

General Information

C13-113-tri-tail is a potent and selective inhibitor of the hypothetical "Triumph Kinase" (TrK) signaling pathway, a critical regulator of cell proliferation and survival in specific cancer cell lineages. Its unique "tri-tail" structure confers high binding affinity and cellular permeability. Due to its high potency, appropriate safety measures must be observed at all times.^{[1][2]}

Storage and Stability

Proper storage is critical to maintain the integrity and activity of **C13-113-tri-tail**. The compound is supplied as a lyophilized powder for maximum long-term stability.^[3] Recommendations for both the lyophilized solid and reconstituted solutions are summarized below.

Table 1: Storage Conditions for Lyophilized **C13-113-tri-tail**

Condition	Temperature	Duration	Notes
Long-Term Storage	-20°C or -80°C	≥ 24 months	Keep vial tightly sealed in a desiccator to protect from moisture. Protect from light. [4] [5]
Short-Term Storage	4°C	≤ 2 months	Must be kept in a desiccator. Avoid for extended periods.
Room Temperature	Not Recommended	N/A	Avoid prolonged exposure to ambient temperature and humidity.

Table 2: Storage Conditions for Reconstituted Stock Solutions

Solvent	Temperature	Duration	Notes
DMSO	-20°C	≤ 6 months	Prepare single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound. Most compounds show stability for up to 11 freeze-thaw cycles.
DMSO	-80°C	≥ 12 months	Preferred for longer-term solution storage. Aliquoting is still highly recommended.
Aqueous Buffer	4°C	≤ 24 hours	Stability in aqueous media is limited. Prepare fresh dilutions for experiments and do not store.

Safety and Handling

C13-113-tri-tail is a potent compound with unknown toxicological properties. Handle as a highly potent active pharmaceutical ingredient (HPAPI).

- Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
- Handling Powder: Handle the lyophilized powder only within a certified chemical fume hood or a containment system like a glove box to prevent inhalation.
- Spills: In case of a spill, decontaminate the area with an appropriate solvent (e.g., 70% ethanol) and dispose of waste according to institutional guidelines.
- Disposal: All waste materials containing **C13-113-tri-tail** must be disposed of as hazardous chemical waste.

Protocols

Reconstitution of Lyophilized Compound

This protocol describes the preparation of a 10 mM stock solution in dimethyl sulfoxide (DMSO).

Materials:

- Vial of lyophilized **C13-113-tri-tail** (assume 5 mg, with a fictional molecular weight of 500 g/mol)
- Anhydrous, sterile-filtered DMSO
- Sterile, low-retention polypropylene microcentrifuge tubes
- Calibrated precision pipettes

Procedure:

- Before opening, briefly centrifuge the vial of lyophilized **C13-113-tri-tail** at low speed (e.g., 1,000 x g for 1 minute) to ensure all powder is at the bottom of the vial.
- Perform all subsequent steps in a chemical fume hood.
- Calculate the required volume of DMSO. For 5 mg of a 500 g/mol compound to make a 10 mM solution: $\text{Volume (L)} = (\text{Mass (g)} / \text{Molecular Weight (g/mol)}) / \text{Molarity (mol/L)}$
 $\text{Volume (L)} = (0.005 \text{ g} / 500 \text{ g/mol}) / 0.010 \text{ mol/L} = 0.001 \text{ L} = 1000 \text{ }\mu\text{L}$
- Carefully add 1000 μL of anhydrous DMSO to the vial.
- Recap the vial and vortex gently for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there are no particulates.
- Dispense the 10 mM stock solution into single-use aliquots (e.g., 20 μL) in sterile, clearly labeled microcentrifuge tubes.
- Store aliquots at -20°C or -80°C as recommended in Table 2.

Experimental Protocol: Cell Viability Assay (MTT)

This protocol assesses the effect of **C13-113-tri-tail** on the viability of a cancer cell line (e.g., MCF-7).

Materials:

- MCF-7 cells
- Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
- 96-well flat-bottom cell culture plates
- **C13-113-tri-tail** 10 mM stock solution in DMSO
- MTT reagent (5 mg/mL in PBS)
- DMSO (for dissolving formazan crystals)
- Multi-channel pipette
- Plate reader (570 nm absorbance)

Procedure:

- Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 μ L of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
- Compound Dilution: Prepare a serial dilution of **C13-113-tri-tail** in complete medium.
 - First, create a 100 μ M working solution from the 10 mM stock.
 - Perform a 1:2 serial dilution series in medium to obtain concentrations from 100 μ M down to ~0.1 μ M.
 - Include a "vehicle control" containing the same final concentration of DMSO as the highest drug concentration (typically \leq 0.1%).

- Cell Treatment: After 24 hours, remove the medium from the cells and add 100 μ L of the medium containing the various concentrations of **C13-113-tri-tail** or vehicle control.
- Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
- MTT Addition: Add 20 μ L of MTT reagent to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well. Pipette up and down to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
- Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the results to calculate the IC₅₀ value.

Experimental Protocol: Western Blot for Target Engagement

This protocol determines if **C13-113-tri-tail** inhibits the TrK pathway by measuring the phosphorylation of its downstream target, p-AKT.

Materials:

- MCF-7 cells
- 6-well cell culture plates
- **C13-113-tri-tail** 10 mM stock solution
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels, running buffer, and transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% BSA in TBST)

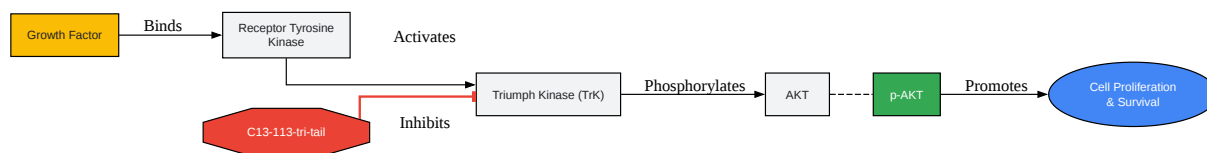
- Primary antibodies: Rabbit anti-p-AKT (Ser473), Rabbit anti-total-AKT, Rabbit anti-GAPDH
- Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG
- ECL chemiluminescence substrate
- Chemiluminescence imaging system

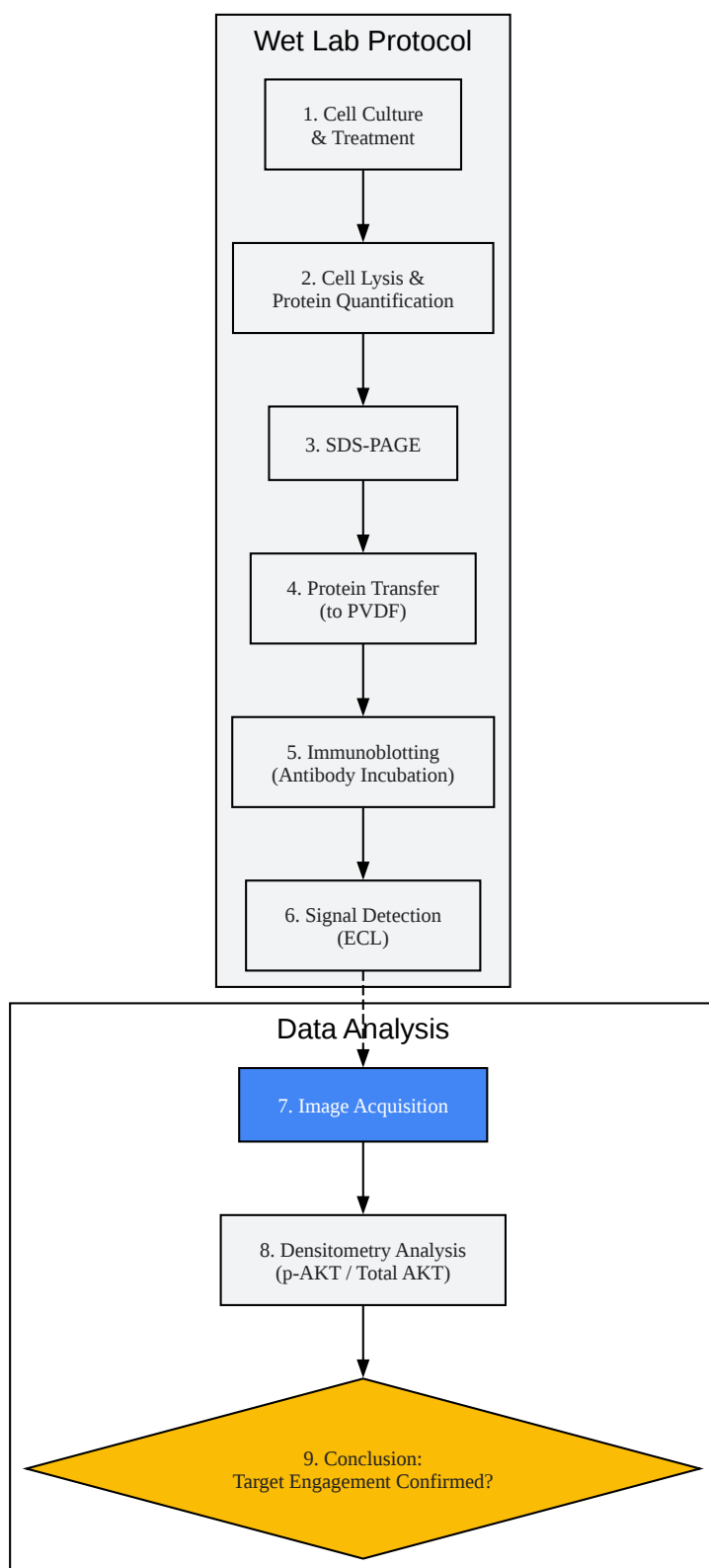
Procedure:

- Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates. When cells reach ~80% confluency, treat them with **C13-113-tri-tail** (e.g., at 0, 10, 100, 1000 nM) for 2 hours.
- Cell Lysis: Wash cells with ice-cold PBS, then add 150 µL of ice-cold RIPA buffer to each well. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
- SDS-PAGE and Transfer: Load 20 µg of protein per lane onto an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibody (e.g., anti-p-AKT, 1:1000 dilution) overnight at 4°C.
 - Wash the membrane 3 times with TBST.
 - Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
 - Wash the membrane 3 times with TBST.

- Detection: Apply ECL substrate to the membrane and capture the signal using an imaging system.
- Stripping and Re-probing: To analyze total-AKT and GAPDH (loading control), strip the membrane and repeat the immunoblotting process with the respective primary antibodies.

Visualizations





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